
(+-)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone is a synthetic organic compound. It features a pyrrolidinone core substituted with a chlorobenzoyl group and a pentyloxy chain. Compounds with such structures are often explored for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step often involves the reaction of the pyrrolidinone core with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the Pentyloxy Chain: This can be done through nucleophilic substitution reactions where the pyrrolidinone core is reacted with a pentyloxy halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pentyloxy chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl group of the chlorobenzoyl moiety, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, though specific uses would require further research.
Industry: Could be used in the development of new materials or as a reagent in industrial processes.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed study.
類似化合物との比較
Similar Compounds
1-(4-Chlorobenzoyl)-2-pyrrolidinone: Lacks the pentyloxy chain.
1-(4-Methylbenzoyl)-5-(pentyloxy)-2-pyrrolidinone: Has a methyl group instead of a chlorine atom.
1-(4-Chlorobenzoyl)-5-(methoxy)-2-pyrrolidinone: Has a methoxy group instead of a pentyloxy chain.
Uniqueness
(±)-1-(4-Chlorobenzoyl)-5-(pentyloxy)-2-pyrrolidinone is unique due to the combination of its chlorobenzoyl and pentyloxy substituents, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
136410-18-9 |
|---|---|
分子式 |
C16H20ClNO3 |
分子量 |
309.79 g/mol |
IUPAC名 |
1-(4-chlorobenzoyl)-5-pentoxypyrrolidin-2-one |
InChI |
InChI=1S/C16H20ClNO3/c1-2-3-4-11-21-15-10-9-14(19)18(15)16(20)12-5-7-13(17)8-6-12/h5-8,15H,2-4,9-11H2,1H3 |
InChIキー |
NJWDIISBVSAXEV-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


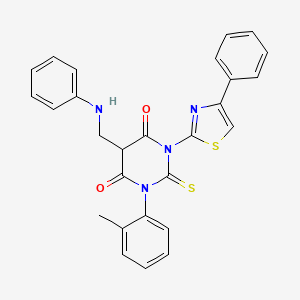
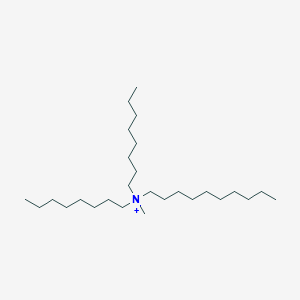
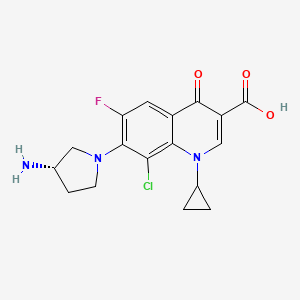
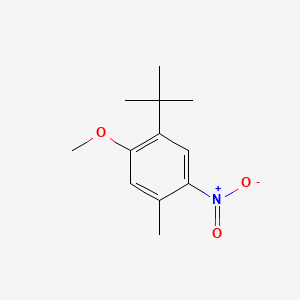
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-8-ol](/img/structure/B12724470.png)

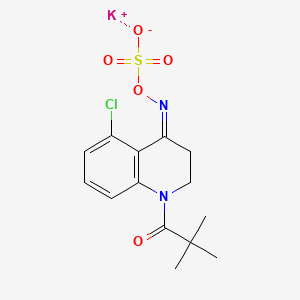
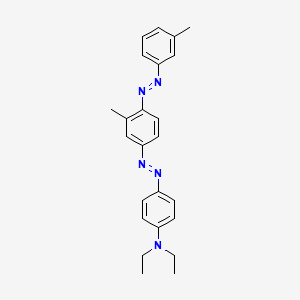
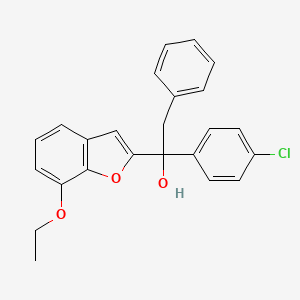
![3,3'-methylenebis[tetrahydro-2H-1,3-oxazine]](/img/structure/B12724485.png)
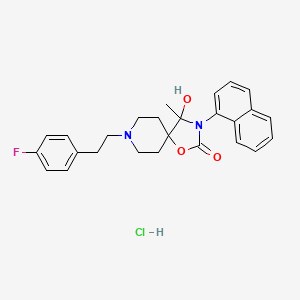
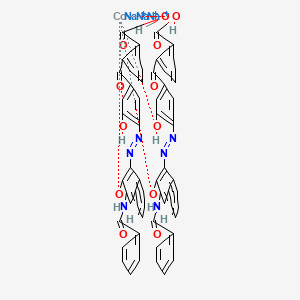
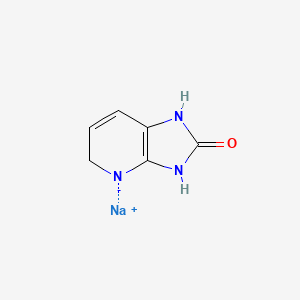
![(S)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetic acid](/img/structure/B12724516.png)
